N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide
Descripción
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core substituted with a methylsulfonyl group at the 5-position and a 3-(trifluoromethyl)benzamide moiety at the 2-position.
Its design aligns with trends in optimizing pharmacokinetic properties through strategic substituent placement.
Propiedades
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S2/c1-26(23,24)21-6-5-11-12(8-21)25-14(19-11)20-13(22)9-3-2-4-10(7-9)15(16,17)18/h2-4,7H,5-6,8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUWJEAWSWJHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
: Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common starting material might be 2-aminothiazole, which undergoes sulfonylation to introduce the methylsulfonyl group. Further cyclization forms the tetrahydrothiazolopyridine core. The final step usually involves coupling this core with 3-(trifluoromethyl)benzoyl chloride under amide-forming conditions, using reagents like triethylamine or pyridine as catalysts and solvents like dichloromethane at controlled temperatures. Industrial Production Methods: Industrially, the production scales up these laboratory methods, focusing on optimizing yields, reducing reaction times, and minimizing by-products. Continuous flow reactors and automated processes are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
: In chemistry, this compound serves as a precursor for designing new heterocyclic analogs with potential catalytic or polymer-forming properties. In biology, its framework is useful in creating enzyme inhibitors or receptor antagonists due to its heterocyclic nature and functional groups which are crucial for binding. In medicine, derivatives are explored for therapeutic agents, possibly targeting inflammation or microbial infections. In industry, it can be a component in the production of advanced materials with specific electronic or thermal properties.
Mecanismo De Acción
: The compound exerts its effects by interacting with biological targets such as enzymes or receptors. The molecular targets could include enzymes like kinases or proteases, where the thiazolopyridine ring binds to the active site, while the trifluoromethylbenzamide moiety contributes to hydrophobic interactions. Pathways involve inhibition or modulation of these enzymes, impacting cellular processes like signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structural Modifications
Compound A : N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfanyl)benzamide hydrochloride ()
- Substituents :
- 5-position: Benzyl (–CH₂C₆H₅) instead of methylsulfonyl.
- Benzamide group: 3-(methylsulfanyl) (–S–CH₃) instead of 3-(trifluoromethyl).
- Methylsulfanyl (–S–CH₃) is less electron-withdrawing than trifluoromethyl (–CF₃), which may diminish electrophilic interactions with biological targets . The hydrochloride salt in Compound A enhances aqueous solubility but introduces ionic character absent in the neutral target compound.
Compound B : 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide ()
- Substituents :
- A sulfonamide (–SO₂NH–) and dimethyl trioxo thiazolidine group, distinct from the tetrahydrothiazolo core.
- Key Differences :
Functional Group Impact on Pharmacokinetics
| Property | Target Compound | Compound A |
|---|---|---|
| 5-Substituent | Methylsulfonyl (–SO₂CH₃): High polarity, metabolic stability | Benzyl (–CH₂C₆H₅): Hydrophobic, may increase membrane permeability |
| Benzamide Substituent | Trifluoromethyl (–CF₃): Electron-withdrawing, enhances lipophilicity and binding | Methylsulfanyl (–S–CH₃): Less electron-withdrawing, prone to oxidative metabolism |
| Solubility | Moderate (polar SO₂CH₃ vs. lipophilic CF₃) | Low (hydrophobic benzyl), improved by HCl salt |
| Metabolic Stability | High (sulfonyl resists oxidation) | Moderate (methylsulfanyl susceptible to oxidation) |
Electronic and Steric Effects
- Trifluoromethyl (–CF₃) vs. Methylsulfanyl (–S–CH₃) :
– The –CF₃ group’s strong electron-withdrawing nature may enhance binding to electron-rich enzyme active sites (e.g., kinases). In contrast, –S–CH₃ is less polarizable and could reduce affinity . - Methylsulfonyl (–SO₂CH₃) vs. Methylsulfonyl’s compact size and polarity favor solvation and target engagement .
Actividad Biológica
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 331.4 g/mol. The structure features a thiazolo-pyridine core substituted with a methylsulfonyl group and a trifluoromethyl benzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₄S₂ |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1396707-61-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antiparasitic Activity : Studies have shown that related compounds demonstrate potent antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. The structural optimization of these compounds has led to the identification of derivatives with enhanced selectivity and efficacy against various parasitic infections .
- Antitrypanosomal Activity : Some derivatives have been evaluated for their effectiveness against Trypanosoma brucei, the pathogen responsible for African sleeping sickness. The structural activity relationship (SAR) studies reveal that specific modifications to the thiazolo-pyridine scaffold can improve antitrypanosomal activity significantly .
- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that certain analogs possess significant activity against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : Some studies suggest that this compound may inhibit enzymes critical for the survival of parasites and cancer cells.
- Alteration of Cell Signaling Pathways : The compound may interfere with specific signaling pathways involved in cell proliferation and survival.
Case Studies
- Antimalarial Screening : In a study conducted by the Medicines for Malaria Venture (MMV), compounds structurally related to this compound were screened for antimalarial activity. Results indicated promising efficacy against drug-resistant strains of P. falciparum .
- Cancer Cell Line Testing : A series of in vitro tests on various cancer cell lines revealed that modifications to the benzamide moiety could enhance cytotoxicity. One study reported an IC50 value in the low micromolar range for specific derivatives against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide with high purity?
- Methodology :
- Multi-step synthesis : Begin with the thiazolo[5,4-c]pyridine core. Introduce the methylsulfonyl group via sulfonation under controlled acidic conditions (e.g., H₂SO₄ or SO₃) to avoid over-sulfonation .
- Benzamide coupling : Use a carbodiimide-based coupling agent (e.g., EDC or DCC) to attach 3-(trifluoromethyl)benzoyl chloride to the amine group of the thiazolo-pyridine intermediate. Optimize reaction time (typically 12–24 hrs) and solvent polarity (DMF or THF) to minimize side products .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylsulfonyl group at position 5, trifluoromethylbenzamide at position 2). Key signals: δ 2.8–3.2 ppm (methylsulfonyl protons), δ 7.5–8.2 ppm (aromatic protons from benzamide) .
- High-resolution mass spectrometry (HRMS) : Compare experimental m/z values with theoretical molecular mass (C₁₉H₁₆F₃N₃O₃S₂) to confirm molecular formula .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry, particularly for the fused thiazolo-pyridine ring system .
Advanced Research Questions
Q. What strategies are effective for probing the biological target engagement of this compound in kinase inhibition assays?
- Experimental design :
- Kinase profiling : Use a panel of recombinant kinases (e.g., JAK2, EGFR) in ATP-competitive binding assays. Monitor IC₅₀ values via fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .
- Cellular assays : Validate target inhibition in HEK293 or HeLa cells transfected with kinase reporters. Measure phosphorylation levels via Western blot (anti-phospho-antibodies) .
- Counteract false positives : Include controls with structurally similar but inactive analogs to distinguish specific binding from assay artifacts .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- SAR optimization framework :
- Core modifications : Replace the methylsulfonyl group with ethylsulfonyl or benzylsulfonyl to assess steric and electronic effects on potency .
- Benzamide substitutions : Introduce electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., naphthyl) at the 3-position of the benzamide to evaluate binding pocket compatibility .
- Data-driven decisions : Use computational docking (e.g., AutoDock Vina) to prioritize synthetic targets based on predicted binding affinities .
Q. How should researchers address contradictory solubility data reported for this compound in different solvents?
- Contradiction analysis :
- Solubility profiling : Conduct shake-flask experiments in DMSO, PBS (pH 7.4), and ethanol at 25°C. Measure solubility via HPLC-UV .
- Particle size effects : Use dynamic light scattering (DLS) to confirm if discrepancies arise from nanoparticle aggregation in aqueous buffers .
- Temperature dependence : Perform thermogravimetric analysis (TGA) to assess solubility changes at physiological temperatures (37°C) .
Methodological Guidance for Specialized Scenarios
Q. What computational approaches are recommended for predicting metabolic stability of this compound?
- In silico strategies :
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., methylsulfonyl or trifluoromethyl groups) .
- Metabolite identification : Simulate Phase I/II metabolism with GLORY or MetaSite. Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. How can researchers differentiate between on-target and off-target effects in in vivo models?
- Experimental validation :
- Genetic knockout models : Use CRISPR-Cas9 to silence the putative target kinase in animal models (e.g., mice). Compare pharmacological effects in wild-type vs. knockout cohorts .
- Chemical proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated derivative of the compound to capture interacting proteins in tissue lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
